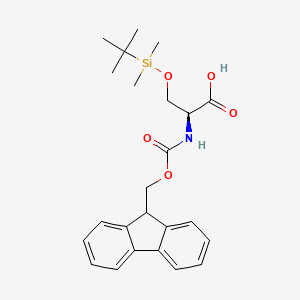

Fmoc-Ser(TBDMS)-OH

概要

説明

Fmoc-Ser(TBDMS)-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyldimethylsilyl (TBDMS) group. The Fmoc group protects the amino group, while the TBDMS group protects the hydroxyl group of serine. This dual protection allows for selective deprotection and subsequent reactions during peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(TBDMS)-OH typically involves the protection of serine’s amino and hydroxyl groups. The process begins with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step yields tert-butyldimethylsilyl-protected serine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple steps of the synthesis, including the protection and deprotection of functional groups, coupling of amino acids, and purification of the final product .

化学反応の分析

Types of Reactions

Fmoc-Ser(TBDMS)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids using coupling reagents like 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, tetrabutylammonium fluoride for TBDMS removal.

Coupling: 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives and peptide chains with serine residues incorporated at specific positions .

科学的研究の応用

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(TBDMS)-OH is primarily utilized in SPPS, a widely adopted method for synthesizing peptides. The advantages of using this compound include:

- Stability : The TBDMS group provides enhanced stability during the synthesis process.

- Selective Deprotection : The compound allows for specific deprotection under controlled conditions, facilitating the incorporation of serine into peptides without affecting other residues .

Case Studies in Peptide Synthesis

- Collagen-Mimetic Peptides :

- Tumor Cell Interaction Studies :

Pharmaceutical Applications

This compound has been highlighted in various pharmaceutical processes, particularly in the synthesis of therapeutic peptides. For instance:

- Degarelix Production :

- A patent describes a method for synthesizing degarelix using Fmoc-protected amino acids as building blocks. The process involves stepwise synthesis on a solid support where the Fmoc group is cleaved by specific reagents after peptide formation. This approach demonstrates the utility of this compound in producing clinically relevant peptides .

Comparative Analysis with Other Protecting Groups

| Compound | Protecting Group | Stability | Selectivity | Application Area |

|---|---|---|---|---|

| This compound | TBDMS | High | High | SPPS, Drug Development |

| Fmoc-Cys(Trt)-OH | Trityl | Moderate | Moderate | Cysteine Incorporation |

| Fmoc-Ala(Alloc)-OH | Allyloxycarbonyl | Low | Low | Synthesis of Complex Peptides |

The table illustrates how this compound stands out due to its high stability and selectivity compared to other protecting groups used in peptide synthesis.

作用機序

The mechanism of action of Fmoc-Ser(TBDMS)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The TBDMS group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. This selective protection ensures the correct sequence and structure of the synthesized peptide .

類似化合物との比較

Similar Compounds

Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(TBDMS)-OH but uses tert-butyl (tBu) group for hydroxyl protection.

Fmoc-Thr(TBDMS)-OH: A threonine derivative with similar protection groups.

Fmoc-Tyr(tBu)-OH: A tyrosine derivative with tert-butyl protection for the hydroxyl group.

Uniqueness

This compound is unique due to the use of the tert-butyldimethylsilyl group for hydroxyl protection, which offers different deprotection conditions compared to tert-butyl-protected derivatives. This allows for greater flexibility in peptide synthesis, especially when multiple protecting groups are used.

生物活性

Fmoc-Ser(TBDMS)-OH, a derivative of serine, is a compound extensively utilized in peptide synthesis. Its dual protection by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyldimethylsilyl (TBDMS) group allows for selective deprotection and subsequent reactions, making it a valuable tool in chemical biology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and applications in research and medicine.

Chemical Structure and Properties

Molecular Formula: C24H31NO5Si

CAS Number: 146346-81-8

The structure of this compound features a serine backbone with protective groups that enhance its stability during synthesis. The Fmoc group protects the amino group, while the TBDMS group protects the hydroxyl function, allowing for controlled reactions during peptide assembly.

This compound is primarily involved in solid-phase peptide synthesis (SPPS) . The mechanism includes several key steps:

- Protection: The hydroxyl group of serine is protected using TBDMS, while the amino group is protected with Fmoc.

- Coupling: The protected serine can be coupled with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Deprotection: The Fmoc group can be removed using a base like piperidine, while TBDMS can be cleaved using fluoride sources.

Peptide Synthesis

Peptides synthesized using this compound have been shown to exhibit various biological activities:

- Protein-Protein Interactions: Peptides can be designed to study interactions between proteins, which are crucial for understanding cellular processes.

- Enzyme-Substrate Interactions: These peptides can serve as substrates or inhibitors in enzyme assays.

- Receptor-Ligand Interactions: Peptides can mimic natural ligands to study receptor binding dynamics.

Therapeutic Potential

Peptides derived from this compound have potential therapeutic applications, including:

- Hormonal Regulation: Certain peptides can act as hormonal agents influencing physiological responses.

- Antimicrobial Activity: Peptide-based drugs synthesized from this compound may exhibit antimicrobial properties.

- Vaccine Development: Peptides can be utilized in designing vaccines by mimicking pathogen epitopes.

Research Findings

Several studies highlight the utility of this compound in biological research:

- Study on Tumor Cell Interactions:

- Pharmacokinetics:

- Inhibition Studies:

Data Table: Properties and Activities

| Property | Value |

|---|---|

| Log Po/w | 3.06 |

| BBB Permeant | No |

| CYP Inhibition | CYP2C9: Yes; CYP3A4: Yes |

| Skin Permeation | Log Kp: -5.22 cm/s |

特性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZYFSQPGBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932816 | |

| Record name | O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146346-81-8 | |

| Record name | O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。